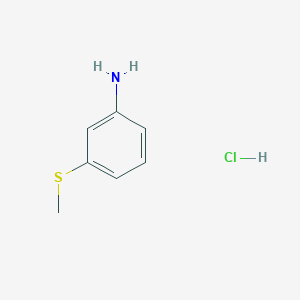
3-Methylsulfanylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylsulfanylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNS. It is a derivative of aniline, where a methylsulfanyl group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanylaniline;hydrochloride typically involves the nucleophilic substitution of a halogenated benzene derivative with a methylsulfanyl group. One common method is the reaction of 3-chloronitrobenzene with sodium methylsulfide, followed by reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylsulfanylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylsulfanylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methylsulfanylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylsulfonylaniline: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Methylsulfanylaniline: Similar structure but with the methylsulfanyl group in the para position.
2-Methylsulfanylaniline: Similar structure but with the methylsulfanyl group in the ortho position.
Uniqueness
3-Methylsulfanylaniline;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
94855-95-5 |
|---|---|
Molekularformel |
C7H10ClNS |
Molekulargewicht |
175.68 g/mol |
IUPAC-Name |
3-methylsulfanylaniline;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H |
InChI-Schlüssel |
IOKNGZWWQSLSQW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















